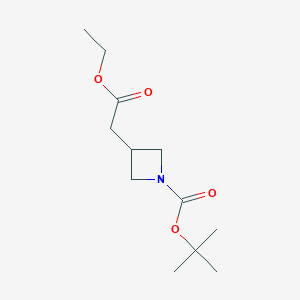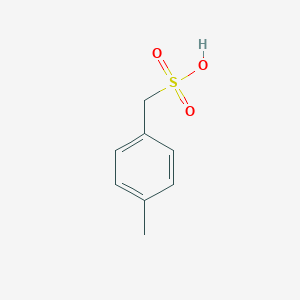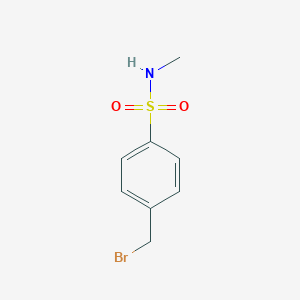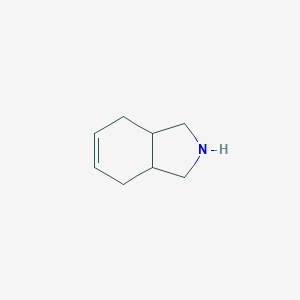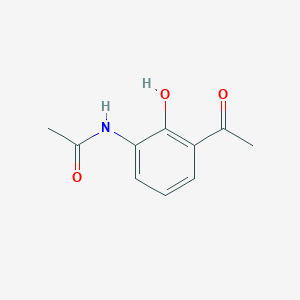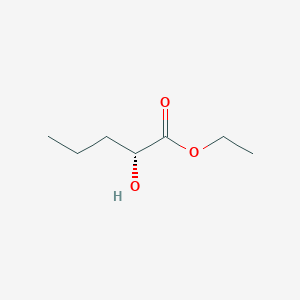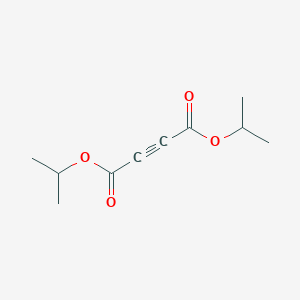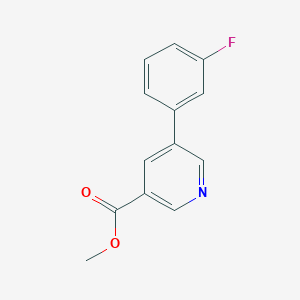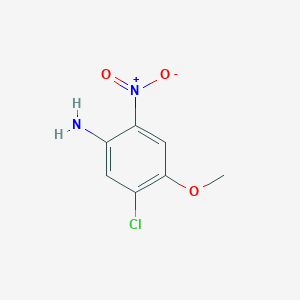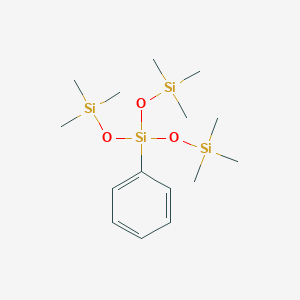
4-Bromo-2,6-dichloroanisole
概要
説明
“4-Bromo-2,6-dichloroanisole” is a chemical compound with the molecular formula C7H5BrCl2O . It is also known by other names such as “5-Bromo-1,3-dichloro-2-methoxybenzene” and “1-Bromo-3,5-dichloro-4-methoxybenzene” among others .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dichloroanisole consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The IUPAC name for this compound is 5-bromo-1,3-dichloro-2-methoxybenzene .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2,6-dichloroanisole are not available, bromoanisoles like 4-Bromoanisole have been studied in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes .
Physical And Chemical Properties Analysis
4-Bromo-2,6-dichloroanisole has a molecular weight of 255.92 g/mol . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 253.89008 g/mol . Its topological polar surface area is 9.2 Ų .
科学的研究の応用
Formation of Off-Flavor Compounds in Water Chlorination : Chloroanisoles, including compounds like 2,4-dichloroanisole and 2,6-dichloroanisole, are identified as off-flavor compounds that produce earthy and musty flavors in drinking water. Research by Zhang et al. (2016) in "Chemosphere" found that high chlorine doses during water treatment lead to low concentrations of these intermediates. The presence of ions such as Fe(3+) and Al(3+) facilitated the formation of chloroanisoles (Zhang et al., 2016).
Catalyzed Reductive Homocoupling in Water : Monopoli et al. (2010) described an efficient process for the homocoupling of chloroarenes, including chloroanisoles like 4-chloroanisole, using glucose as a clean and renewable reductant in "The Journal of Organic Chemistry". This process is significant in the field of green chemistry (Monopoli et al., 2010).
Detection and Determination in Water Samples : A study by Bai et al. (2016) in the "Journal of Separation Science" developed a method for the simultaneous determination of chloroanisoles and their precursors in water samples. This method is crucial for monitoring and ensuring water quality (Bai et al., 2016).
Environmental Presence and Impact : Research by Führer and Ballschmiter (1998) in "Environmental Science & Technology" investigated the concentrations of various halogenated anisoles, including bromochloroanisoles, in the marine troposphere of the Atlantic Ocean, suggesting both anthropogenic and biogenic origins (Führer & Ballschmiter, 1998).
Synthesis and Application in Chemical Processes : Chen Xingquan (2010) in "Fine Chemicals" reported the synthesis of 2,6-Dichloroanisole using dimethyl carbonate as a methylating agent. This method offers an alternative to traditional, more toxic reagents (Chen Xingquan, 2010).
特性
IUPAC Name |
5-bromo-1,3-dichloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYSFAKCFYRCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514109 | |
| Record name | 5-Bromo-1,3-dichloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichloroanisole | |
CAS RN |
19240-91-6 | |
| Record name | 5-Bromo-1,3-dichloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

